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Cat. No.: B3025699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacokinetic (PK) and

pharmacodynamic (PD) assays for ASTX029, a potent and selective dual-mechanism inhibitor

of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The protocols described herein are

based on established methodologies and data from preclinical and clinical studies of ASTX029.

Introduction to ASTX029
ASTX029 is an orally bioavailable small molecule that uniquely inhibits both the catalytic

activity of ERK and its phosphorylation by the upstream kinase MEK.[1][2] This dual

mechanism of action makes it a promising therapeutic agent for cancers with aberrant

activation of the mitogen-activated protein kinase (MAPK) pathway, including those with BRAF

or RAS mutations.[1][2] ASTX029 has demonstrated anti-tumor activity in various preclinical

models and is currently being evaluated in a Phase 1/2 clinical trial for advanced solid tumors

(NCT03520075).[1]

Pharmacokinetic and Pharmacodynamic Properties
Preclinical studies in mice have shown that ASTX029 has good oral bioavailability. The clinical

development of ASTX029 has involved extensive pharmacokinetic and pharmacodynamic

monitoring to establish a safe and efficacious dosing regimen. A recommended Phase 2 dose

of 200 mg administered orally once daily has been identified. At this dose, the mean
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pharmacokinetic exposure was found to be 109% of the target exposure determined from

mouse models (13,022 ng*hr/ml).

Pharmacodynamic assessments in patient tumor biopsies have confirmed target engagement,

with observed reductions in phosphorylated ERK (pERK), phosphorylated ribosomal S6 kinase

(pRSK), and the cell proliferation marker Ki-67.

Quantitative Data Summary
The following tables summarize the available quantitative data for ASTX029 from preclinical

and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of ASTX029 in Mice

Parameter Value Species Dosing Source

Oral

Bioavailability
42% Mouse

5 mg/kg (oral) vs.

0.5 mg/kg

(intravenous)

Clearance 22 mL/min/kg Mouse
0.5 mg/kg

(intravenous)

Tmax (Plasma) ~0.5 hours Mouse 75 mg/kg (oral)

Tmax (Tumor) ~0.5 hours Mouse 75 mg/kg (oral)

Table 2: In Vitro and In Vivo Pharmacodynamic Activity of ASTX029
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Assay Cell Line/Model IC50 / Effect Source

pRSK Inhibition
A375 (BRAFV600E

Melanoma)
3.3 nmol/L

pRSK Inhibition
HCT116 (KRASG13D

Colorectal)
4 nmol/L

Cell Proliferation
MAPK-activated AML

cell lines

Average IC50 of 47

nM

Cell Proliferation
Non-MAPK-activated

AML cell lines

Average IC50 of 1800

nM

pRSK and pERK

Inhibition
Colo205 Xenograft

Dose-dependent

inhibition

Table 3: Clinical Pharmacokinetic and Pharmacodynamic Observations (NCT03520075)

Parameter Dose Observation Source

Mean PK Exposure

(AUC)
200 mg daily

109% of target

exposure (13,022

ng*hr/ml)

Pharmacodynamic

Effect
Phase 1B

PD effect observed in

6 of 9 evaluable

samples

Ki-67 Decrease Phase 1B

Decreased cell

proliferation in 3 of 8

evaluable samples

Signaling Pathway and Experimental Workflow
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Detailed Experimental Protocols
The following protocols are generalized based on standard laboratory procedures and may

require optimization for specific experimental conditions.

Protocol 1: Pharmacokinetic Analysis of ASTX029 in
Plasma by LC-MS/MS
Objective: To quantify the concentration of ASTX029 in plasma samples.

Materials:

Plasma samples

ASTX029 reference standard
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Internal Standard (IS) - a structurally similar compound not present in the matrix

Acetonitrile (ACN), HPLC grade

Formic acid, LC-MS grade

Water, LC-MS grade

96-well plates

Centrifuge

LC-MS/MS system (e.g., Agilent, Sciex, Waters)

Procedure:

Standard Curve and Quality Control (QC) Preparation:

Prepare a stock solution of ASTX029 in a suitable solvent (e.g., DMSO).

Serially dilute the stock solution in blank plasma to create a standard curve (e.g., 1-1000

ng/mL).

Prepare QC samples at low, medium, and high concentrations in blank plasma.

Sample Preparation (Protein Precipitation):

Aliquot 50 µL of plasma samples, standards, and QCs into a 96-well plate.

Add 150 µL of ACN containing the internal standard to each well.

Vortex the plate for 5 minutes to precipitate proteins.

Centrifuge the plate at 4000 rpm for 10 minutes.

Transfer the supernatant to a new 96-well plate for analysis.

LC-MS/MS Analysis:
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Liquid Chromatography (LC):

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in ACN.

Gradient: A suitable gradient to separate ASTX029 from matrix components.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry (MS/MS):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM transitions for ASTX029 and the IS need to be optimized.

Data Analysis:

Integrate the peak areas for ASTX029 and the IS.

Calculate the peak area ratio (ASTX029/IS).

Generate a standard curve by plotting the peak area ratio versus the nominal

concentration.

Determine the concentration of ASTX029 in the unknown samples from the standard

curve.

Protocol 2: Pharmacodynamic Analysis of pERK and
pRSK in Tumor Lysates
Objective: To measure the levels of phosphorylated ERK and RSK in tumor tissue.
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A. pERK by ELISA

Materials:

Tumor tissue samples

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

pERK (e.g., Thr202/Tyr204) ELISA kit (e.g., from R&D Systems, Abcam)

Microplate reader

Procedure:

Tumor Lysate Preparation:

Homogenize tumor tissue in ice-cold lysis buffer.

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant (lysate).

Determine the protein concentration using a BCA assay.

ELISA Procedure:

Follow the manufacturer's instructions for the specific pERK ELISA kit.

Typically, this involves adding diluted lysates and standards to a pre-coated plate, followed

by incubation with detection and HRP-conjugated antibodies, and finally, the addition of a

substrate for colorimetric detection.

Data Analysis:

Measure the absorbance at the appropriate wavelength.

Generate a standard curve and determine the concentration of pERK in the samples.
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Normalize the pERK concentration to the total protein concentration of the lysate.

B. pRSK by Meso Scale Discovery (MSD) Assay

Materials:

Tumor lysates (prepared as above)

MSD pRSK (e.g., Ser221) assay kit

MSD instrument

Procedure:

MSD Assay Procedure:

Follow the manufacturer's protocol for the MSD pRSK assay.

This generally involves adding lysates and calibrators to the MSD plate, followed by the

addition of a SULFO-TAG labeled detection antibody.

After incubation and washing, Read Buffer is added, and the plate is read on an MSD

instrument.

Data Analysis:

The MSD instrument measures the electrochemiluminescence signal.

Generate a standard curve and determine the concentration of pRSK in the samples.

Normalize the pRSK concentration to the total protein concentration of the lysate.

Protocol 3: Pharmacodynamic Analysis of Ki-67 in
Tumor Biopsies by Immunohistochemistry (IHC)
Objective: To assess cell proliferation in tumor tissue by measuring the Ki-67 labeling index.

Materials:
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Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

Xylene and ethanol series for deparaffinization and rehydration

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Primary antibody: anti-Ki-67 (specific clone and dilution to be optimized)

HRP-conjugated secondary antibody

DAB chromogen kit

Hematoxylin counterstain

Mounting medium

Microscope

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene, followed by a graded series of ethanol, and finally water.

Antigen Retrieval:

Heat the slides in antigen retrieval solution (e.g., in a pressure cooker or water bath) to

unmask the antigen.

Staining:

Block endogenous peroxidase activity with 3% hydrogen peroxide.

Block non-specific binding with a protein block or serum.

Incubate with the primary anti-Ki-67 antibody.

Incubate with the HRP-conjugated secondary antibody.
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Develop the signal with DAB chromogen.

Counterstain with hematoxylin.

Dehydration and Mounting:

Dehydrate the slides through a graded ethanol series and xylene.

Coverslip with mounting medium.

Image Analysis and Scoring:

Scan the slides or view under a microscope.

The Ki-67 labeling index is calculated as the percentage of tumor cells with positive

nuclear staining.

Scoring should be performed by a trained pathologist in defined tumor areas.

These detailed application notes and protocols provide a comprehensive guide for researchers

and scientists involved in the development of ASTX029 and similar ERK inhibitors. Adherence

to these methodologies will ensure the generation of robust and reproducible pharmacokinetic

and pharmacodynamic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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